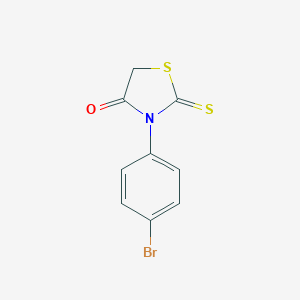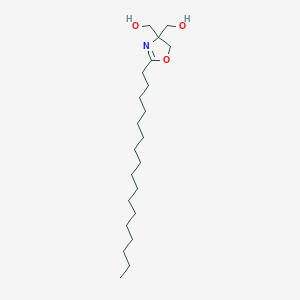
2-Heptadecyl-2-oxazoline-4,4-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadecyl-2-oxazoline-4,4-dimethanol (HDO) is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications. HDO is a surfactant that is commonly used in various industries, including food, cosmetics, and pharmaceuticals. In recent years, HDO has also been studied extensively for its potential use in scientific research.
Mechanism Of Action
The mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to increase the fluidity of lipid membranes, which may affect the function of membrane-bound proteins.
Biochemical And Physiological Effects
2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can inhibit the growth of various bacteria and fungi. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to affect the function of membrane-bound proteins, including ion channels and transporters. In vivo studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can affect the lipid metabolism of animals, leading to changes in lipid levels in the blood and liver.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol in lab experiments is its ability to solubilize hydrophobic compounds, such as lipids and proteins. 2-Heptadecyl-2-oxazoline-4,4-dimethanol is also relatively non-toxic, making it a safe option for use in biological experiments. One limitation of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol is its potential to interact with other compounds in complex ways, which may complicate data interpretation.
Future Directions
There are several potential future directions for research on 2-Heptadecyl-2-oxazoline-4,4-dimethanol. One area of interest is the development of new antibiotics based on the antimicrobial properties of 2-Heptadecyl-2-oxazoline-4,4-dimethanol. Another area of interest is the study of 2-Heptadecyl-2-oxazoline-4,4-dimethanol's effects on lipid metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol and its effects on membrane-bound proteins.
Synthesis Methods
2-Heptadecyl-2-oxazoline-4,4-dimethanol can be synthesized through a series of chemical reactions. The most common method involves the reaction of heptadecanoic acid with ethylenediamine to produce heptadecyl-2-oxazoline. This intermediate is then further reacted with formaldehyde to produce 2-Heptadecyl-2-oxazoline-4,4-dimethanol. The synthesis of 2-Heptadecyl-2-oxazoline-4,4-dimethanol can be optimized by adjusting the reaction conditions, such as temperature and reactant concentrations.
Scientific Research Applications
2-Heptadecyl-2-oxazoline-4,4-dimethanol has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles and in the study of protein-lipid interactions. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
properties
CAS RN |
14466-50-3 |
|---|---|
Product Name |
2-Heptadecyl-2-oxazoline-4,4-dimethanol |
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
[2-heptadecyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-22(18-24,19-25)20-26-21/h24-25H,2-20H2,1H3 |
InChI Key |
FFJWPXULECNYBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Other CAS RN |
14466-50-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



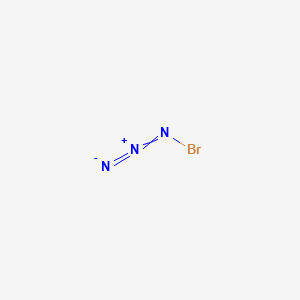
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
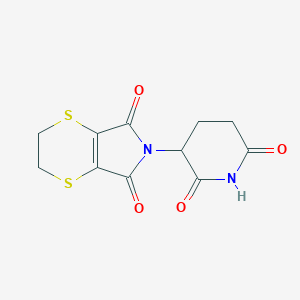
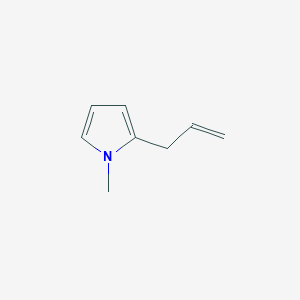
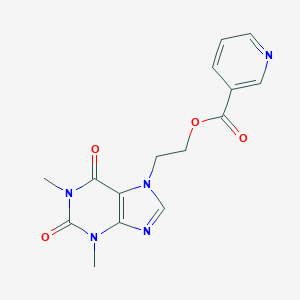


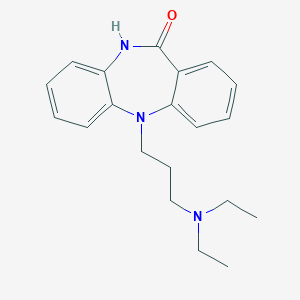
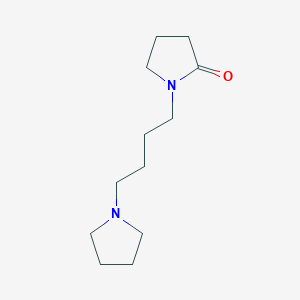
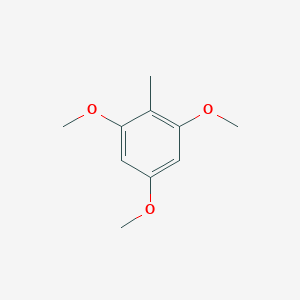
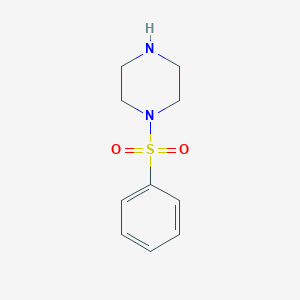
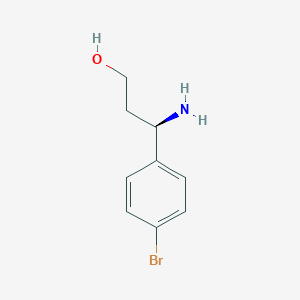
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
